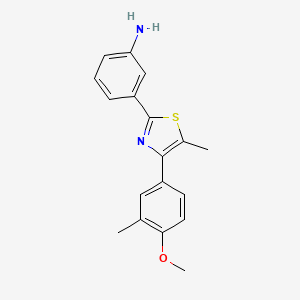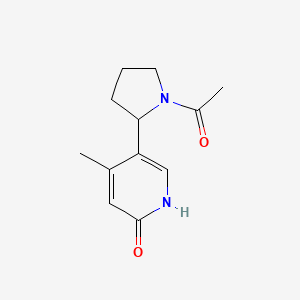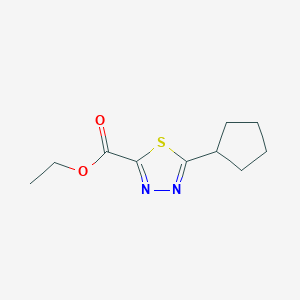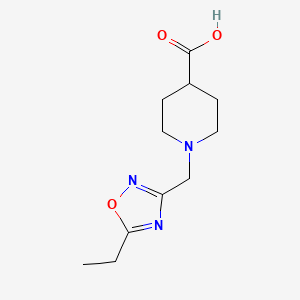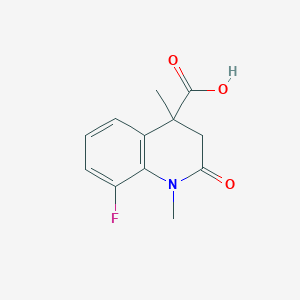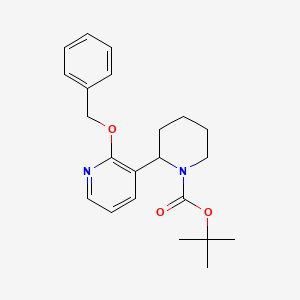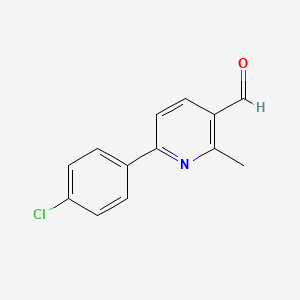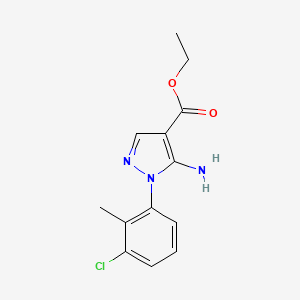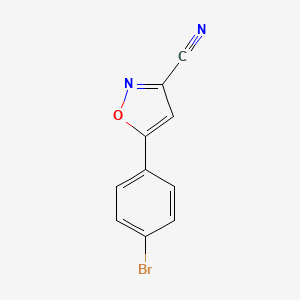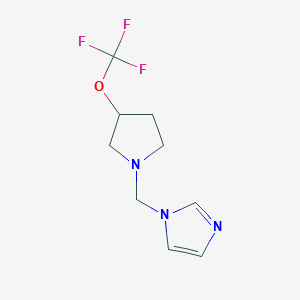
5-Chloro-6-isopropoxybenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Benzothiophene: Another related compound, benzothiophene, has a sulfur atom in place of the oxygen in benzofuran, leading to different chemical and biological properties.
Uniqueness: The uniqueness of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid lies in its specific substituents, which confer enhanced biological activity and chemical reactivity compared to its parent compound and other similar derivatives .
Propriétés
Formule moléculaire |
C12H11ClO4 |
|---|---|
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
5-chloro-6-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO4/c1-6(2)16-10-5-9-7(3-8(10)13)4-11(17-9)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
KFEBYTJIIKEOEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


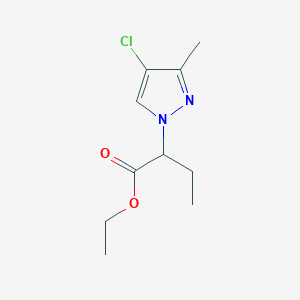
![3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
